molecular formula C21H19FN4O3S2 B2979383 N-(3-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-85-3

N-(3-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2979383
CAS No.: 941921-85-3
M. Wt: 458.53
InChI Key: OBZQWTNLWFZOQM-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core, acetamide linkages, and a 4-fluorophenyl substituent. The presence of the fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and hydrophobic effects .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S2/c1-13(27)23-16-3-2-4-17(9-16)25-19(28)10-18-11-30-21(26-18)31-12-20(29)24-15-7-5-14(22)6-8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZQWTNLWFZOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties. The presence of the acetamido and fluorophenyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy. For instance, a study demonstrated that thiazole derivatives with electron-donating groups showed increased cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound AMCF-7 (Breast Cancer)1.61 ± 1.92
Compound BHeLa (Cervical Cancer)1.98 ± 1.22
This compoundTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole-containing compounds exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus15
Compound DEscherichia coli20
This compoundTBD

Case Studies

  • Study on Anticancer Efficacy : A recent investigation focused on the anticancer potential of thiazole derivatives, including the target compound, revealed that modifications at the 4-position of the phenyl ring significantly enhanced apoptosis in cancer cells, suggesting a promising therapeutic avenue for further exploration .
  • Antimicrobial Testing : Another study assessed the antibacterial properties of thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with specific substituents exhibited superior activity compared to conventional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Thiazole 3-Acetamidophenyl, 4-fluorophenylamino, thioether linkage Fluorine substitution on phenyl; dual acetamide groups
N-(4-Phenyl-2-thiazolyl)acetamide () Thiazole Phenyl, acetamide Simpler structure with no thioether or fluorophenyl groups
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) Thiazole Methylthiazolyl, m-tolyl Methyl and tolyl substituents; lacks fluorophenyl and extended thioether
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole Dichlorophenyl, acetamide Dichloro substitution vs. fluoro; planar vs. twisted aromatic rings (61.8° dihedral angle)
N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide () Thiazole 4-Chlorophenyl, 4-fluorophenylamino, thioether linkage Chlorophenyl vs. 3-acetamidophenyl in target compound

Key Observations :

  • The thioether linkage and dual acetamide groups (3-acetamidophenyl and fluorophenylamino) are unique compared to simpler thiazole-acetamide derivatives (e.g., ).

Key Observations :

  • High-yield synthesis (e.g., 87–91% in ) is achievable for thiazole-acetamides with sulfamoylphenyl groups, suggesting robust synthetic routes for related compounds.
  • The target compound’s synthesis may require multi-step reactions, similar to and , involving thioglycolic acid or carbodiimide coupling agents.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Activity MIC Values (μg/mL) Notes
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) Antibacterial (broad-spectrum), Antifungal 6.25–12.5 (bacterial) Methyl and tolyl groups enhance lipophilicity and membrane penetration
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k, ) Selective antifungal activity N/A Chlorophenyl substitution may improve target specificity
Quinazolinone-thioacetamide derivatives () Not specified, but quinazolinones are known for kinase inhibition and anticancer activity N/A Sulfamoylphenyl groups may confer solubility and hydrogen-bonding capacity

Key Observations :

  • The fluorophenyl group in the target compound could improve metabolic stability and binding compared to chlorophenyl or tolyl analogs ().

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